Picrotoxinin vs. Picrotin: 50-Fold Higher Potency at GABAA Receptors
Picrotoxinin is the primary active component of picrotoxin, exhibiting significantly greater potency at GABAA receptors compared to its co-occurring analog picrotin. Specifically, picrotin is approximately 50 times less active than picrotoxinin as a GABAA receptor antagonist [1]. This differential activity is critical for experiments requiring precise GABAergic inhibition, as equimolar mixtures of picrotoxin (picrotoxinin + picrotin) will contain a substantial fraction of low-activity material that can confound dose-response interpretations.
| Evidence Dimension | Relative GABAA antagonist potency |
|---|---|
| Target Compound Data | Potent convulsant and noncompetitive GABAA antagonist |
| Comparator Or Baseline | Picrotin is some 50 times less active than picrotoxinin |
| Quantified Difference | ~50-fold higher activity for picrotoxinin |
| Conditions | GABAA receptor functional assays, convulsant activity in vivo |
Why This Matters
This confirms that picrotoxinin, not picrotin or picrotoxin mixtures, is the appropriate reference standard for experiments requiring a potent noncompetitive GABAA antagonist.
- [1] Johnston, G.A.R., et al. 'Picrotoxin.' In: Squire, L.R., Encyclopedia of Neuroscience. Academic Press; 2009. View Source
